molecular formula C17H14N6O2S B2625038 1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797077-07-6

1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2625038
CAS No.: 1797077-07-6
M. Wt: 366.4
InChI Key: GVHMAYXOQNCLDO-UHFFFAOYSA-N
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Description

1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This hybrid molecule incorporates two privileged pharmacophores—a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring—linked via a benzyl group and finished with a carboxamide bridge. The 1,2,4-oxadiazole moiety is recognized for its significant role in modern drug design, acting as a stable bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . The scaffold is known for its ability to engage in key hydrogen bonding interactions with biological targets, making it a versatile scaffold in the development of novel therapeutic agents . The integration of a thiophene ring further enriches the compound's electronic properties and potential for π-π stacking interactions with target proteins. Compounds featuring 1,2,4-oxadiazole cores have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects . Similarly, 1,2,3-triazole derivatives are frequently employed in medicinal chemistry due to their metabolic stability and role in click chemistry-based assembly. This specific compound is supplied exclusively for non-human research applications. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound to explore new chemical space in programs targeting enzyme inhibition or receptor modulation. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-23-10-13(20-22-23)17(24)18-12-6-3-2-5-11(12)9-15-19-16(21-25-15)14-7-4-8-26-14/h2-8,10H,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHMAYXOQNCLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a novel heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various studies and findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • 1,2,4-Oxadiazole : Known for its diverse biological activities including anticancer and antimicrobial effects.
  • Triazole : A five-membered ring containing three nitrogen atoms, often associated with antifungal and anticancer properties.
  • Thiophene : Contributes to the compound's electronic properties and potential biological activity.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
  • Further modifications of related oxadiazole compounds led to derivatives with enhanced antitumor activity, with some exhibiting IC50 values as low as 1.143 µM against renal cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial potential was evaluated against both Gram-positive and Gram-negative bacteria:

  • The minimum inhibitory concentration (MIC) values for related oxadiazole compounds ranged from 7.8 µg/mL to 62.5 µg/mL , indicating strong antibacterial activity compared to standard antibiotics like Oxytetracycline .
Compound TypeMIC (µg/mL)MBC (µg/mL)
Oxadiazole Derivatives7.8 - 62.515.6 - 125

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies:

  • Inhibition of cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory process . The specific activity of the compound regarding COX inhibition remains an area for further research.

Case Studies

A notable study highlighted the synthesis and characterization of several oxadiazole derivatives, including our compound of interest. The research concluded that these derivatives exhibited promising anti-cancer properties through various mechanisms such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

Compounds sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differing in amide substituents have been studied extensively:

Compound ID/Refcode Amide Substituent Key Structural Features Biological Activity/Findings Source/Reference
ZIPSEY (CSD Entry) (S)-1-hydroxy-3-phenylpropan-2-yl Chiral hydroxyalkyl group Anticancer activity (unpublished CSD data)
LELHOB [(3-Phenyl-1,2-oxazol-5-yl)methyl] Oxazole-phenyl hybrid Enhanced solubility due to polar oxazole
Compound III (LOHWIP) Morpholino Morpholine ring Improved metabolic stability
3o () Quinolin-2-yl Planar quinoline moiety Antiproliferative activity (IC₅₀ = 1.2 µM)
10 () 3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl Thienopyrimidine-oxygen linker Selective c-Met inhibitor (GP = 68.09% vs NCI-H522)

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in 3o and 10) enhance target selectivity and metabolic stability .
  • Bulkier Substituents (e.g., thienopyrimidine in 10) improve binding to hydrophobic enzyme pockets but may reduce solubility .

Analogues with Modified Triazole Substituents

Triazole substitution patterns significantly influence bioactivity:

Compound ID Triazole Substituent Key Modifications Activity/Findings Source/Reference
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino group + carbamoylmethyl SOS response inhibitor in bacteria Disarms bacterial SOS (IC₅₀ = 0.8 µM)
3r () 6-Bromoquinolin-2-yl Bromine-enhanced halogen bonding Anticancer activity (IC₅₀ = 0.9 µM vs MCF-7)
BEBJEZ (CSD Entry) Butyl + 3-amino-5-(hydroxy-3-methylbut-1-yn-1-yl)phenyl Alkyne-amino hybrid Antitubercular activity (MIC = 4 µg/mL)

Key Observations :

  • 5-Amino substitution (e.g., in –8) introduces hydrogen-bonding capacity, critical for targeting bacterial proteasomes .
  • Halogenation (e.g., bromine in 3r) enhances binding via halogen bonds but may increase toxicity .

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